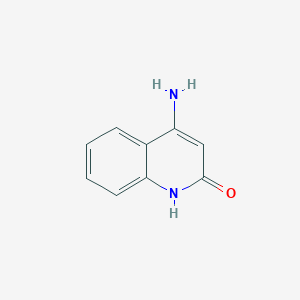
Spirasine IX
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spirasine IX is a chemical compound that has been widely studied for its potential use in scientific research. It is a derivative of salicylic acid and has been found to have a range of biochemical and physiological effects.
Mecanismo De Acción
Spirasine IX works by inhibiting the activity of cyclooxygenase (COX) enzymes. These enzymes are involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, Spirasine IX reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
Spirasine IX has a range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. Additionally, Spirasine IX has been found to have anti-cancer properties, inhibiting the growth of cancer cells. It has also been shown to have antioxidant properties, protecting cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Spirasine IX in lab experiments is its ability to inhibit COX enzymes, making it a useful tool for studying the role of inflammation in various diseases. Additionally, Spirasine IX has been found to have anti-cancer properties, making it a potential candidate for cancer research. However, one limitation of using Spirasine IX is its potential toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are many future directions for research involving Spirasine IX. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine the optimal dosage and administration of Spirasine IX for cancer treatment. Additionally, Spirasine IX may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Further research is needed to determine the efficacy and safety of Spirasine IX in these applications.
In conclusion, Spirasine IX is a chemical compound with a range of potential applications in scientific research. Its ability to inhibit COX enzymes and reduce inflammation makes it a useful tool for studying the role of inflammation in various diseases. Additionally, Spirasine IX has been found to have anti-cancer properties, making it a potential candidate for cancer research. Further research is needed to determine the optimal dosage and administration of Spirasine IX for these applications.
Métodos De Síntesis
The synthesis of Spirasine IX involves the reaction of salicylic acid with acetic anhydride and sulfuric acid. This process results in the formation of a white crystalline solid that is then purified through recrystallization. The resulting compound has a melting point of approximately 160-165°C.
Aplicaciones Científicas De Investigación
Spirasine IX has been used in a range of scientific research applications, including studies on cell signaling pathways, inflammation, and cancer. It has been found to have anti-inflammatory properties and has been used to study the role of inflammation in various diseases. Additionally, Spirasine IX has been shown to inhibit the growth of cancer cells and has been studied as a potential anti-cancer agent.
Propiedades
Número CAS |
102386-47-0 |
|---|---|
Nombre del producto |
Spirasine IX |
Fórmula molecular |
C20H25NO |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
(5R,9S,11R,16S,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-19-one |
InChI |
InChI=1S/C20H25NO/c1-10-7-19-8-13-15-18(2)4-3-5-20(15)16(19)14(22)11(10)6-12(19)17(20)21(13)9-18/h11-13,15-17H,1,3-9H2,2H3/t11-,12-,13+,15-,16-,17?,18+,19?,20?/m1/s1 |
Clave InChI |
GDZKAQWKAOPGBO-GMYBCVFKSA-N |
SMILES isomérico |
C[C@@]12CCCC34[C@@H]1[C@@H]5CC67[C@H]3C(=O)[C@H](C[C@@H]6C4N5C2)C(=C)C7 |
SMILES |
CC12CCCC34C1C5CC67C3C(=O)C(CC6C4N5C2)C(=C)C7 |
SMILES canónico |
CC12CCCC34C1C5CC67C3C(=O)C(CC6C4N5C2)C(=C)C7 |
Sinónimos |
spirasine IX |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



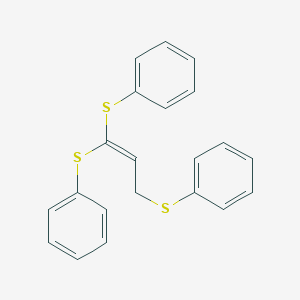
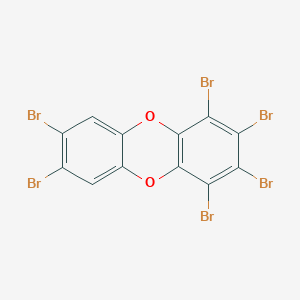
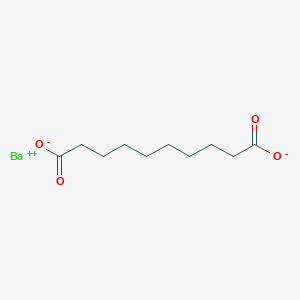
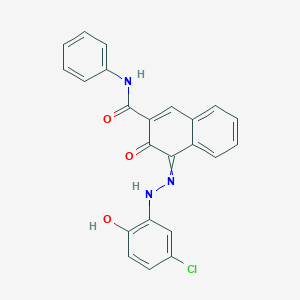
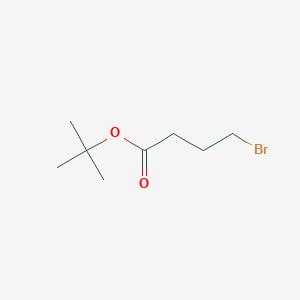
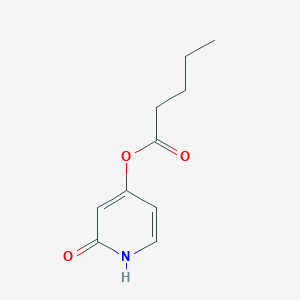
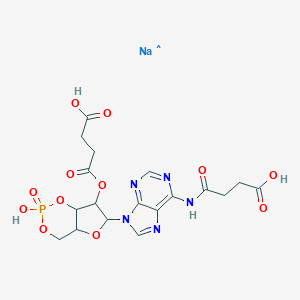
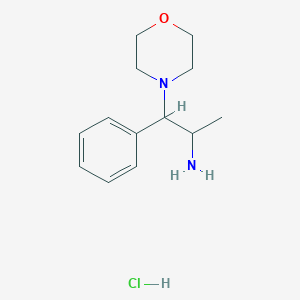
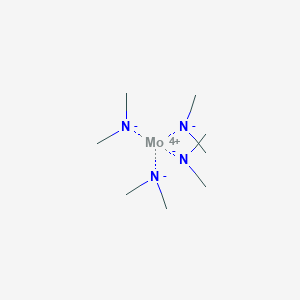
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-ethenyl-3H-purin-6-one](/img/structure/B8936.png)
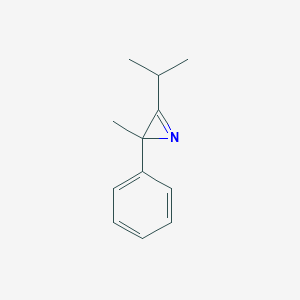
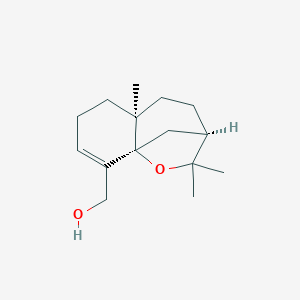
![2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid](/img/structure/B8940.png)
